molecular formula C14H15NO4S2 B2808333 6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 851304-85-3

6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2808333
CAS No.: 851304-85-3
M. Wt: 325.4
InChI Key: IKSSQUDPQCNNNX-PKNBQFBNSA-N
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Description

6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a furan ring, a thiazolidine ring, and a hexanoic acid moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the thiazolidine and hexanoic acid components. One common synthetic route includes the reaction of furan-2-carbaldehyde with thiourea to form the thiazolidine ring, followed by subsequent reactions to introduce the hexanoic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: : The thiazolidine ring can be reduced to form a thiazolidine derivative.

  • Substitution: : The hexanoic acid moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid

  • Reduction: : Thiazolidine derivatives

  • Substitution: : Various substituted hexanoic acids

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its antimicrobial activity may involve the disruption of microbial cell membranes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

  • Furan-2-carboxylic acid

  • Thiazolidine derivatives

  • Substituted hexanoic acids

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different chemical and biological properties.

Properties

IUPAC Name

6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c16-12(17)6-2-1-3-7-15-13(18)11(21-14(15)20)9-10-5-4-8-19-10/h4-5,8-9H,1-3,6-7H2,(H,16,17)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSSQUDPQCNNNX-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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